3-Methylbenzo[b]thiophen-5-ol
Description
Significance of Sulfur Heterocycles in Contemporary Organic and Medicinal Chemistry Research
Sulfur-containing heterocycles are a cornerstone of modern organic and medicinal chemistry. nih.govopenmedicinalchemistryjournal.com These compounds are integral to a vast array of pharmaceuticals and biologically active molecules. nih.govtandfonline.com The presence of a sulfur atom within the heterocyclic ring imparts unique physicochemical properties, influencing the molecule's reactivity, polarity, and ability to interact with biological targets. researchgate.net
For many years, sulfur heterocycles have been a key component of drugs approved by the FDA and other medicinally active compounds. nih.govsci-hub.se Researchers have increasingly turned their attention to these structures, moving beyond the extensive exploration of nitrogen-based heterocycles. nih.gov This shift is driven by the potential of sulfur-containing compounds to offer novel therapeutic activities and improved toxicological profiles. nih.gov
The applications of sulfur heterocycles in medicine are extensive, with derivatives demonstrating a wide range of pharmacological effects, including anticancer, antidiabetic, antimicrobial, antihypertensive, antiviral, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.com The versatility of sulfur's oxidation states (thioether, sulfoxide, sulfone, etc.) further expands the chemical space available for drug design and discovery. tandfonline.com Prominent examples of FDA-approved drugs containing sulfur heterocycles include the antiplatelet agent clopidogrel, the selective estrogen receptor modulator raloxifene (B1678788), and the antidiabetic drug rosiglitazone. openmedicinalchemistryjournal.com
Overview of Benzo[b]thiophene as a Privileged Structure in Chemical Biology and Material Science Research
Within the diverse family of sulfur heterocycles, the benzo[b]thiophene scaffold holds a "privileged" status. researchgate.netnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a broad spectrum of biological activities. researchgate.netnih.gov The benzo[b]thiophene core, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a planar, electron-rich system that facilitates interactions with various enzymes and receptors. researchgate.net
The significance of the benzo[b]thiophene scaffold is underscored by its presence in numerous clinically used drugs and compounds under investigation. nih.govrsc.org For instance, raloxifene and arzoxifene, both containing the benzo[b]thiophene core, are utilized as selective estrogen receptor modulators (SERMs) for the treatment and prevention of breast cancer and osteoporosis. rsc.org The scaffold is also a key component of molecules developed for their anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic properties. researchgate.netnih.gov
Beyond medicinal chemistry, benzo[b]thiophenes are also of great interest in materials science. benthamdirect.comresearchgate.net Their unique electronic and photophysical properties make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis of benzo[b]thiophene derivatives is an active area of research, with a focus on developing efficient and sustainable methods. researchgate.netbenthamdirect.com
Research Context of 3-Methylbenzo[b]thiophen-5-ol within the Benzo[b]thiophene Class
This compound is a specific derivative of the benzo[b]thiophene scaffold. Its structure is characterized by a methyl group at the 3-position and a hydroxyl group at the 5-position of the benzo[b]thiophene core. This particular arrangement of substituents gives rise to a unique set of chemical and physical properties that distinguish it from other members of this class.
The hydroxyl group at the 5-position, in particular, is a key feature, as it can participate in hydrogen bonding and can be readily modified to create a wide range of derivatives. This functional handle allows for the exploration of structure-activity relationships, a critical aspect of drug discovery. Research on this compound and its analogs is often aimed at developing new therapeutic agents. For example, derivatives of this compound have been investigated for their potential as cognitive enhancers and as inhibitors of enzymes like cholinesterase.
The synthesis of this compound itself is an area of chemical research, with various methods being explored to achieve efficient and high-yielding production. These synthetic routes often involve the construction of the benzo[b]thiophene ring system from acyclic precursors or the modification of pre-existing benzo[b]thiophene scaffolds. researchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H8OS |
| Molecular Weight | 164.23 g/mol |
| CAS Number | 3610-07-9 |
| Appearance | Not specified |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Data sourced from available chemical supplier information. aksci.com
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzothiophen-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIMCTLCAPRUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylbenzo B Thiophen 5 Ol and Its Advanced Derivatives
Established Synthetic Pathways to 5-Hydroxybenzo[b]thiophenes and Related Scaffolds
The synthesis of 5-hydroxybenzo[b]thiophenes, including the target compound 3-Methylbenzo[b]thiophen-5-ol, often involves the formation of the benzo[b]thiophene core followed by functional group manipulations, or the use of starting materials that already contain the hydroxyl or a precursor group. A common strategy involves the demethylation of a corresponding 5-methoxybenzo[b]thiophene. For instance, this compound can be prepared from 5-methoxy-3-methylbenzo[b]thiophene by heating with pyridine (B92270) hydrochloride.
Furthermore, the synthesis of various 5-hydroxybenzo[b]thiophene-2-amide derivatives has been achieved, highlighting the utility of the 5-hydroxybenzo[b]thiophene core in medicinal chemistry. nih.gov These syntheses often start from a pre-formed 5-hydroxybenzo[b]thiophene intermediate which is then further functionalized. nih.gov
Cyclization Reactions for Benzo[b]thiophene Core Formation
The construction of the benzo[b]thiophene ring system is the cornerstone of synthesizing these derivatives. A variety of cyclization strategies have been developed, broadly categorized by the type of catalyst or reaction conditions employed. chim.itresearchgate.net These methods often utilize ortho-functionalized benzene (B151609) derivatives as precursors. chim.it
Lewis acids are frequently employed to catalyze the cyclization of appropriate precursors to form the benzo[b]thiophene ring. These reactions typically involve the activation of a functional group, facilitating an intramolecular electrophilic attack to close the thiophene (B33073) ring. For example, the acid-catalyzed cyclization of arylthiomethyl ketones is a known method for preparing 3-alkylbenzo[b]thiophenes. google.com Various Lewis acids such as zinc chloride, zinc iodide, aluminum chloride, and aluminum bromide can be used. google.com
Another approach involves the Lewis acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone using polyphosphoric acid, which yields a mixture of regioisomeric methoxy-substituted 2-phenylbenzo[b]thiophenes. google.com Additionally, B(C6F5)3 has been used to catalyze the trans-hydrosilylation of alkynes, leading to an intermediate that undergoes a sila-Friedel–Crafts cyclization to form benzosiloles, a reaction concept that can be extended to sulfur analogues. rsc.org A simple and single-step synthesis of acyl-substituted benzothiophenes has been achieved through the acylation of benzothiophene (B83047) with in situ generated acyl trifluoroacetates, mediated by trifluoroacetic anhydride (B1165640) and phosphoric acid, which acts as a covalent catalyst. beilstein-journals.org
Halogen-mediated cyclizations provide an effective route to benzo[b]thiophenes. These reactions often proceed through an electrophilic cyclization mechanism where a halogen species activates an alkyne for intramolecular attack by a sulfur nucleophile. chim.it For instance, iodine can catalyze the cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions to produce benzothiophene derivatives. organic-chemistry.org The mechanism is thought to involve the formation of an electrophilic sulfur species, PhSI, from the reaction of diphenyldisulfide with iodine. rsc.org
Visible-light-mediated photocatalysis has also been employed for the chloro-cyclization of 2-alkynyl thioanisoles using polychloromethanes as both the halogen source and solvent. wiley.com This method offers a green and efficient synthesis of 3-chlorobenzo[b]thiophene derivatives. wiley.com
| Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Iodine (I₂) | Thiophenols and alkynes | Substituted benzo[b]thiophenes | Metal- and solvent-free conditions. organic-chemistry.org |
| Polychloromethanes | 2-Alkynyl thioanisoles | 3-Chlorobenzo[b]thiophenes | Visible-light photocatalysis, green synthesis. wiley.com |
| N-Iodosuccinimide (NIS) | o-Alkynyl thioanisoles | 3-Iodobenzo[b]thiophenes | Electrophilic cyclization. nih.gov |
Transition metals are powerful catalysts for the synthesis of benzo[b]thiophenes, enabling a wide range of transformations. researchgate.net Palladium and copper catalysts are particularly prevalent in these reactions. researchgate.netbeilstein-journals.org For example, palladium-catalyzed coupling of substituted halo-thiophenols with phenylacetylene (B144264) derivatives is an efficient method for preparing 2-substituted benzo[b]thiophenes. researchgate.net
Gold catalysts have also been shown to be effective. A gold(I)-NHC complex can catalyze the cyclization of 2-alkynyl thioanisoles to yield 2-substituted benzo[b]thiophenes. rsc.org Copper-catalyzed methods include the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide (B99878). organic-chemistry.org
| Metal Catalyst | Co-catalyst/Ligand/Base | Substrate Type | Product Type |
| Palladium(II) | Various ligands | Halo-thiophenols and phenylacetylenes | 2-Substituted benzo[b]thiophenes researchgate.net |
| Gold(I)-IPr hydroxide | Acid additive | 2-Alkynyl thioanisoles | 2-Substituted benzo[b]thiophenes rsc.org |
| Copper(I) Iodide | 1,10-phenanthroline, n-Pr₃N | (2-Iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids | Benzo[b]thiophenes organic-chemistry.org |
| Copper(I) Iodide | TMEDA | 2-Bromo alkynylbenzenes and sodium sulfide | 2-Substituted benzo[b]thiophenes organic-chemistry.org |
Base-catalyzed or base-mediated cyclizations are another important strategy for the synthesis of the benzo[b]thiophene core. These methods often involve the generation of a potent nucleophile that initiates the ring-closing step. For example, the reaction of 2-fluorophenylacetylene derivatives with sodium sulfide in the presence of a copper catalyst and a base can produce a variety of substituted benzo[b]thiophenes. beilstein-journals.org A transition-metal-free approach involves the reaction of o-halovinylbenzenes with potassium sulfide in a polar aprotic solvent at elevated temperatures, proceeding through a direct SNAr-type reaction, cyclization, and dehydrogenation process. organic-chemistry.org
Electrophilic cyclization is a common and powerful strategy for constructing the benzo[b]thiophene skeleton, particularly from ortho-alkynylthioanisole precursors. chim.itnih.gov This approach involves the attack of an external electrophile on the alkyne, which triggers the intramolecular cyclization by the sulfur atom. A variety of electrophiles have been successfully employed, including halogens (I₂, Br₂, ICl, NIS, NBS), and sulfur-based electrophiles. nih.govorganic-chemistry.orgnih.govacs.org
For instance, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been used for the electrophilic cyclization of o-alkynyl thioanisoles, leading to 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position. nih.govorganic-chemistry.orgnih.govacs.org This reaction proceeds under mild conditions and tolerates a range of functional groups. organic-chemistry.org The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur of the salt, followed by cyclization. nih.gov
Strategies for Regioselective Functionalization at the 5-Position
Achieving regioselective functionalization is crucial for the synthesis of specific benzo[b]thiophene derivatives. For the benzo[b]thiophene core, direct C-H functionalization can be a powerful tool. For instance, while some methods favor arylation at the C3 or C2 positions, the inherent reactivity of the molecule can be guided by substituents. nih.govnih.gov For 5-hydroxy-3-methylbenzo[b]thiophen, the hydroxyl group at the 5-position strongly directs electrophilic substitution to the C4 and C6 positions. rsc.org
However, to achieve functionalization directly at the 5-position, synthetic strategies often rely on building the ring system from a precursor already containing the desired functionality at the equivalent position. For example, the synthesis can start from a substituted benzenethiol, such as a p-methoxybenzenethiol, which ultimately becomes the 5-methoxy-substituted benzo[b]thiophene ring. nih.gov Subsequent modification of this group, such as demethylation, yields the 5-hydroxy functionality. This precursor-based approach ensures the functionality is precisely located at the 5-position.
Targeted Synthesis of this compound
The direct synthesis of this compound can be accomplished through several strategic routes, primarily involving the creation of the core heterocyclic structure followed by functional group manipulation.
A common and effective method for synthesizing this compound is the demethylation of its methoxy-protected precursor, 5-Methoxy-3-methylbenzo[b]thiophene. This precursor can be synthesized through the cyclization of p-methoxybenzenethiol with an appropriate chloro-ketone. nih.gov Once the methoxy-substituted compound is obtained, the methyl ether is cleaved to reveal the hydroxyl group.
One documented method involves heating 5-Methoxy-3-methylbenzo[b]thiophene with pyridine hydrochloride at high temperatures. Another powerful reagent for this transformation is boron tribromide (BBr₃), which is widely used for cleaving aryl methyl ethers. nih.gov Thiol compounds have also been employed in the presence of aluminum halides to dealkylate alkoxy-protected benzothiophenes. googleapis.com
Table 1: Demethylation of 5-Methoxy-3-methylbenzo[b]thiophene
| Starting Material | Reagent(s) | Conditions | Product |
|---|---|---|---|
| 5-Methoxy-3-methylbenzo[b]thiophene | Pyridine hydrochloride | 190°C, 3 hours, under N₂ | This compound |
| Methoxybenzo[b]thiophene derivatives | Boron tribromide (BBr₃) | Not specified | Hydroxylated benzo[b]thiophene derivatives |
Data compiled from multiple sources. nih.govgoogleapis.com
The construction of the benzo[b]thiophene skeleton can also be achieved by building upon a pre-existing thiophene ring or by forming the thiophene ring onto a benzene precursor. One-pot synthesis methods have been developed starting from readily available materials. rsc.orgacs.org
One such strategy involves the reaction of o-silylaryl triflates with alkynyl sulfides in an intermolecular fashion, which proceeds via an aryne intermediate to form a range of 3-substituted benzo[b]thiophenes. rsc.org Another approach is the palladium-catalyzed C-S bond formation using a hydrogen sulfide surrogate with bromoenynes or o-alkynylbromobenzenes, followed by a heterocyclization reaction. scispace.com Furthermore, iodine-promoted photocyclization of appropriately substituted 4,5-diaryl-thiophenes provides an efficient route to fused benzo[b]thiophene systems. thieme-connect.com These methods highlight the versatility in constructing the core structure, which can be designed to incorporate the necessary methyl and hydroxyl (or methoxy) functionalities from the start.
Derivatization Strategies from this compound
Once synthesized, this compound serves as a platform for creating a variety of derivatives through reactions targeting the hydroxyl group or the aromatic rings.
The phenolic hydroxyl group at the 5-position is a prime site for functionalization. Standard reactions for phenols, such as O-alkylation and O-acylation, can be applied. For example, reacting 5-hydroxy-3-methylbenzo[b]thiophen with an allyl halide would produce the corresponding O-allyl ether. This ether can then undergo a Claisen rearrangement to introduce the allyl group onto the C4 position of the ring. rsc.org Similarly, O-acetylation with an acetylating agent yields the O-acetyl derivative, which can be subjected to a Fries rearrangement to introduce an acetyl group onto the aromatic ring, typically at the C2 position. rsc.org
Table 2: O-Derivatization and Rearrangement Reactions
| Starting Material | Reaction | Intermediate Product | Rearrangement Product |
|---|---|---|---|
| 5-Hydroxy-3-methylbenzo[b]thiophen | O-allylation | 5-Allyloxy-3-methylbenzo[b]thiophen | 4-Allyl-5-hydroxy-3-methylbenzo[b]thiophen |
Data from Chakrabarti, P. M., et al. (1969). rsc.org
While the prompt specifies nucleophilic substitution, the electron-rich nature of the 5-hydroxy-3-methylbenzo[b]thiophene system makes it highly susceptible to electrophilic aromatic substitution. The powerful activating and ortho-, para-directing hydroxyl group dictates the position of incoming electrophiles. Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient ring and a good leaving group, which is not the native state of this compound. google.comscience.gov
Research shows that electrophilic substitution reactions such as nitration, bromination, and formylation proceed readily on 5-hydroxy-3-methylbenzo[b]thiophen, with the substituent being introduced at the C4 position. rsc.org If the C4 position is blocked, or under more forcing conditions, substitution can occur at the C6 position. For example, dibromination and dinitration lead to the 4,6-disubstituted derivatives. rsc.org
Table 3: Electrophilic Substitution Reactions
| Starting Material | Reaction | Product |
|---|---|---|
| 5-Hydroxy-3-methylbenzo[b]thiophen | Nitration | 5-Hydroxy-3-methyl-4-nitrobenzo[b]thiophen |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Bromination | 4-Bromo-5-hydroxy-3-methylbenzo[b]thiophen |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Formylation | 4-Formyl-5-hydroxy-3-methylbenzo[b]thiophen |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Dinitration | 5-Hydroxy-3-methyl-4,6-dinitrobenzo[b]thiophen |
Data from Chakrabarti, P. M., et al. (1969). rsc.org
Synthesis of Fused Ring Systems Involving the this compound Core
The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The strategic functionalization of the benzene ring of this core, followed by cyclization reactions, allows for the creation of a variety of polycyclic compounds, including both angular and linear thienobenzopyrans. The specific outcome of these reactions is highly dependent on the initial substitution pattern.
Research has demonstrated that the hydroxyl group at the 5-position directs electrophilic substitution primarily to the adjacent 4-position. rsc.org For instance, the formylation of 5-hydroxy-3-methylbenzo[b]thiophen introduces a formyl group at the 4-position. rsc.org This intermediate can then undergo condensation with reagents like ethyl acetoacetate (B1235776) to produce an angular fused ring system, specifically a thieno[3,2-f] benzopyran-7-one derivative. rsc.org This type of reaction highlights a common strategy for building angularly fused structures. Similarly, nitration, bromination, and the Claisen rearrangement of the O-allyl ether of 5-hydroxy-3-methylbenzo[b]thiophen also result in substitution at the 4-position. rsc.org
In contrast, linear fused ring systems can be synthesized by altering the reaction pathway. The Fries rearrangement of the O-acetyl derivative of 5-hydroxy-3-methylbenzo[b]thiophen does not yield the 4-acetyl product but instead produces 2-acetyl-5-hydroxy-3-methylbenzo[b]thiophen. rsc.org This shift in the position of the acetyl group to the thiophene ring is crucial. Subsequent condensation of this 2-acetyl derivative with ethyl acetoacetate leads to a linear cyclization product, 3,8-dimethylthieno[2,3-g] benzopyran-6-one. rsc.org
Further substitution on the core can influence subsequent reactions. Dibromination and dinitration of 5-hydroxy-3-methylbenzo[b]thiophen lead to the 4,6-disubstituted derivatives. rsc.org Nitration of 4-bromo-5-hydroxy-3-methylbenzo[b]thiophen also directs the incoming nitro group to the 6-position. rsc.org These functionalized cores are precursors for potentially more complex fused systems.
The versatility of the benzo[b]thiophene core is also evident in the construction of other fused systems, such as benzimidazolo benzothiophenes, which are prepared through liquid-phase combinatorial synthesis methods. researchgate.net These advanced methodologies underscore the importance of the benzo[b]thiophene moiety as a foundational element in developing novel polycyclic heterocyclic compounds. pitt.edu
The table below summarizes key transformations for creating fused ring systems from the this compound core.
Table 1: Synthesis of Fused Ring Systems from this compound Derivatives
| Starting Material / Intermediate | Key Reagents / Conditions | Fused Ring Product | Annulation Type |
|---|---|---|---|
| 4-Formyl-5-hydroxy-3-methylbenzo[b]thiophen | Ethyl acetoacetate, Methanolic HCl | Thieno[3,2-f] benzopyran-7-one derivative | Angular |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Hydroxy-3-methylbenzo[b]thiophen |
| 4-Formyl-5-hydroxy-3-methylbenzo[b]thiophen |
| Ethyl acetoacetate |
| Thieno[3,2-f] benzopyran-7-one |
| O-allyl ether of 5-hydroxy-3-methylbenzo[b]thiophen |
| O-acetyl derivative of 5-hydroxy-3-methylbenzo[b]thiophen |
| 2-Acetyl-5-hydroxy-3-methylbenzo[b]thiophen |
| 3,8-Dimethylthieno[2,3-g] benzopyran-6-one |
| 4,6-Dibromo-5-hydroxy-3-methylbenzo[b]thiophen |
| 4,6-Dinitro-5-hydroxy-3-methylbenzo[b]thiophen |
| 4-Bromo-5-hydroxy-3-methylbenzo[b]thiophen |
Chemical Reactivity and Transformation Studies of 3 Methylbenzo B Thiophen 5 Ol and Its Derivatives
Electrophilic Aromatic Substitution Patterns in 3-Methylbenzo[b]thiophen-5-ol
The presence of the hydroxyl group at the 5-position and the methyl group at the 3-position of the benzo[b]thiophene ring system significantly influences the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, dictates the position of electrophilic attack.
Nitration of 5-hydroxy-3-methylbenzo[b]thiophen results in substitution at the 4-position, yielding 5-hydroxy-3-methyl-4-nitrobenzo[b]thiophen. rsc.org This outcome highlights the directing influence of the hydroxyl group to the adjacent ortho position. Dinitration of the same substrate leads to the formation of the 4,6-dinitro derivative, indicating that after the initial substitution at the 4-position, the next most favored position for electrophilic attack is the 6-position. rsc.org
Interestingly, the nitration of 4-bromo-5-hydroxy-3-methylbenzo[b]thiophen also results in substitution at the 6-position. rsc.org This further supports the observation that the 4 and 6 positions are the most susceptible to electrophilic attack in this system, with the directing effects of the hydroxyl and methyl groups overriding the deactivating effect of the bromine atom.
Research on the nitration of related benzo[b]thiophene derivatives, such as benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative, has shown that substitution can occur at various positions in the benzene (B151609) ring, including the 4-, 6-, and 7-positions. rsc.org
Table 1: Nitration Products of this compound and its Derivatives
| Starting Material | Reagent(s) | Product(s) |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Nitrating agent | 5-Hydroxy-3-methyl-4-nitrobenzo[b]thiophen rsc.org |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Nitrating agent (excess) | 5-Hydroxy-3-methyl-4,6-dinitrobenzo[b]thiophen rsc.org |
| 4-Bromo-5-hydroxy-3-methylbenzo[b]thiophen | Nitrating agent | 4-Bromo-5-hydroxy-3-methyl-6-nitrobenzo[b]thiophen rsc.org |
Similar to nitration, the bromination of 5-hydroxy-3-methylbenzo[b]thiophen occurs at the 4-position, affording the 4-bromo derivative. rsc.org This is consistent with the strong directing effect of the hydroxyl group. When dibromination is performed, the 4,6-dibromo-derivative is obtained, again demonstrating the preference for substitution at the 4- and 6-positions. rsc.org The synthesis of 5-bromo-3-methylbenzo[b]thiophene (B169043) is typically achieved through electrophilic aromatic substitution using bromine in the presence of a Lewis acid catalyst or with N-bromosuccinimide (NBS).
Table 2: Bromination Products of this compound
| Starting Material | Reagent(s) | Product(s) |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Brominating agent | 4-Bromo-5-hydroxy-3-methylbenzo[b]thiophen rsc.org |
| 5-Hydroxy-3-methylbenzo[b]thiophen | Brominating agent (excess) | 4,6-Dibromo-5-hydroxy-3-methylbenzo[b]thiophen rsc.org |
Formylation of 5-hydroxy-3-methylbenzo[b]thiophen, for instance through a Gattermann reaction, also results in substitution at the 4-position. rsc.org This further exemplifies the strong directing influence of the hydroxyl group towards the adjacent ortho position in electrophilic aromatic substitution reactions.
Rearrangement Reactions Involving this compound Derivatives
The Claisen rearrangement is a -sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.org When the O-allyl ether of 5-hydroxy-3-methylbenzo[b]thiophen is subjected to the conditions of the Claisen rearrangement, the allyl group migrates to the 4-position of the benzo[b]thiophene ring. rsc.org This reaction proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. libretexts.orglibretexts.org The initial product is a non-aromatic intermediate which then tautomerizes to the more stable phenolic product. libretexts.org
The Fries rearrangement involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. In contrast to the electrophilic substitution and Claisen rearrangement reactions that favor substitution at the 4-position, the Fries rearrangement of the O-acetyl derivative of 5-hydroxy-3-methylbenzo[b]thiophen yields 2-acetyl-5-hydroxy-3-methylbenzo[b]thiophen. rsc.org This indicates a preference for substitution at the 2-position of the thiophene (B33073) ring under these conditions. This outcome is likely influenced by a combination of factors, including the reaction mechanism and potential steric hindrance at the 4-position from the adjacent 3-methyl group. worktribe.com
Oxidative Transformations of the Benzo[b]thiophene Sulfur Moiety
The sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation, leading to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These transformations significantly alter the electronic properties and reactivity of the heterocyclic system, opening up avenues for further chemical modifications.
The oxidation of benzo[b]thiophenes can be achieved using various oxidizing agents. ontosight.aisemanticscholar.org Common reagents include peracids or hydrogen peroxide, and the reaction can often be controlled to stop at the S-oxide stage by including a Lewis acid like boron trifluoride etherate. semanticscholar.org Without such control, the reaction typically proceeds to the more stable S,S-dioxide. kyushu-u.ac.jp The S-oxide group introduces a chiral center at the sulfur atom and alters the aromaticity of the thiophene ring, making it behave more like a cyclic diene. kyushu-u.ac.jp
Microbial oxidation presents an alternative, often enantioselective, route to these compounds. For instance, various strains of Pseudomonas putida can catalyze the sulfoxidation of benzo[b]thiophenes. kyushu-u.ac.jpmdpi.com Naphthalene dioxygenase (NDO)-catalyzed oxidation of 3-methylbenzo[b]thiophene (B106505) using P. putida 8859 has been shown to produce the corresponding S-oxide. mdpi.com The common transformation products for methylbenzothiophenes in microbial systems are the respective sulfoxides and sulfones. researchgate.net
The resulting benzo[b]thiophene S-oxides are versatile intermediates. They can participate as the diene component in Diels-Alder [4+2]-cycloaddition reactions, reacting with dienophiles like N-phenylmaleimide. iosrjournals.org This reactivity highlights the reduced aromaticity of the thiophene ring upon oxidation. kyushu-u.ac.jp The S,S-dioxides, which are good electron-withdrawing groups, have been incorporated into materials to enhance their photophysical properties, such as improving photoluminescence efficiency. nih.gov
| Substrate | Oxidizing System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-Methylbenzo[b]thiophene (B72938) | P. putida UV4 (TDO) | (1R)-2-Methylbenzo[b]thiophene S-oxide | >98% | mdpi.com |
| 2-Methylbenzo[b]thiophene | P. putida 8859 (NDO) | (1S)-2-Methylbenzo[b]thiophene S-oxide | 56% | mdpi.com |
| 3-Methylbenzo[b]thiophene | P. putida 8859 (NDO) | (1R)-3-Methylbenzo[b]thiophene S-oxide | 41% | mdpi.com |
The benzo[b]thiophene 1,1-dioxide core can be further functionalized through transition-metal-catalyzed C-H activation. nih.govacs.org A notable example is the palladium(II)-catalyzed C2-selective oxidative olefination (a type of oxidative Heck reaction) with various alkenes like styrenes and acrylates. nih.govacs.org This method provides a direct route to construct π-conjugated systems based on the benzo[b]thiophene 1,1-dioxide scaffold. acs.org
The reaction is typically carried out using a Pd(OAc)₂ catalyst with an oxidant such as AgOAc in a solvent like acetic acid or THF. acs.org This transformation exhibits high selectivity for the C2 position of the benzo[b]thiophene ring and demonstrates broad functional group tolerance. nih.govacs.org
Significantly, the reaction is effective for substituted benzo[b]thiophene 1,1-dioxides. For instance, 3-methylbenzo[b]thiophene 1,1-dioxide reacts efficiently with styrene (B11656) to afford (E)-3-methyl-2-styrylbenzo[b]thiophene 1,1-dioxide in high yield, indicating that steric hindrance at the C3 position does not significantly impede the reaction at the C2 position. nih.govacs.org The resulting alkenylated products often exhibit interesting photoluminescence properties. nih.gov
| Benzo[b]thiophene 1,1-Dioxide Substrate | Alkene Partner | Product | Yield | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene 1,1-dioxide | Styrene | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | 86% (gram-scale) | acs.org |
| 3-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | (E)-3-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide | 94% | nih.gov |
| Benzo[b]thiophene 1,1-dioxide | 4-Fluorostyrene | (E)-2-(4-Fluorostyryl)benzo[b]thiophene 1,1-dioxide | 60% | nih.gov |
| 3,5-Dimethylbenzo[b]thiophene 1,1-dioxide | Styrene | (E)-3,5-Dimethyl-2-styrylbenzo[b]thiophene 1,1-dioxide | 88% | nih.gov |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide | Styrene | (E)-2-Styryl-5-(tert-butyl)benzo[b]thiophene 1,1-dioxide | 85% | nih.gov |
Photochemical Reactions of 3-Methylbenzo[b]thiophene Derivatives
Derivatives of 3-methylbenzo[b]thiophene engage in a variety of photochemical reactions, often leading to complex cycloaddition products. oup.com The outcome of these reactions is highly dependent on the reaction partners and conditions.
In one study, the irradiation of 3-methylbenzo[b]thiophene in the presence of 2,5-diphenyl-1,3,4-oxadiazole (B188118) resulted in the formation of a [2+2] cycloadduct. oup.com This contrasts with the reaction of unsubstituted benzo[b]thiophene, which under similar conditions can yield a 3-benzoylbenzo[b]thiophene and a 1:1 cycloadduct. oup.com The presence of the 3-methyl group appears to direct the reaction pathway towards the [2+2] cycloaddition. When the reaction with 3-methylbenzo[b]thiophene was carried out in the presence of iodine, a different [2+2] cycloadduct was formed, along with 2-benzoyl-3-methylbenzo[b]thiophene. oup.com
Other photochemical transformations include the [4+2] photocycloadditions of benzo[b]thiophene-2,3-diones with electron-rich alkenes, such as 2,3-dimethylbut-2-ene, which proceed in excellent yields. niscair.res.in Furthermore, diarylethene compounds incorporating 2-methylbenzo[b]thiophene units have been synthesized and studied for their photochromic properties, where UV irradiation induces a ring-closing reaction. rsc.org The thermal or photochemical conditions can also be utilized for rearrangements or decompositions of certain complex benzothiophene (B83047) derivatives. evitachem.com
| Benzo[b]thiophene Derivative | Reaction Partner | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Methylbenzo[b]thiophene | 2,5-Diphenyl-1,3,4-oxadiazole | Irradiation | [2+2] Cycloadduct | oup.com |
| 3-Methylbenzo[b]thiophene | 2,5-Diphenyl-1,3,4-oxadiazole | Irradiation, with Iodine | [2+2] Cycloadduct and 2-Benzoyl-3-methylbenzo[b]thiophene | oup.com |
| Benzo[b]thiophene-2,3-dione | 2,3-Dimethylbut-2-ene | Irradiation | [4+2] Cycloadduct (Dioxene derivative) | niscair.res.in |
| Benzo[b]thiophene 1,1-dioxide | Itself | Irradiation | Dimer (cinnamic acid type) | oup.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Methylbenzo[b]thiophene |
| 2-Methylbenzo[b]thiophene |
| Benzo[b]thiophene |
| 3-Methylbenzo[b]thiophene S-oxide |
| 2-Methylbenzo[b]thiophene S-oxide |
| 3-Methylbenzo[b]thiophene 1,1-dioxide |
| Benzo[b]thiophene 1,1-dioxide |
| 3,5-Dimethylbenzo[b]thiophene 1,1-dioxide |
| 5-(tert-Butyl)benzo[b]thiophene 1,1-dioxide |
| (E)-3-Methyl-2-styrylbenzo[b]thiophene 1,1-dioxide |
| (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide |
| (E)-2-(4-Fluorostyryl)benzo[b]thiophene 1,1-dioxide |
| (E)-3,5-Dimethyl-2-styrylbenzo[b]thiophene 1,1-dioxide |
| (E)-2-Styryl-5-(tert-butyl)benzo[b]thiophene 1,1-dioxide |
| 2,5-Diphenyl-1,3,4-oxadiazole |
| 2-Benzoyl-3-methylbenzo[b]thiophene |
| 3-Benzoylbenzo[b]thiophene |
| Benzo[b]thiophene-2,3-dione |
| N-phenylmaleimide |
| Styrene |
| 4-Fluorostyrene |
| 2,3-Dimethylbut-2-ene |
Structural Elucidation and Advanced Spectroscopic Investigations of 3 Methylbenzo B Thiophen 5 Ol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Assignment
For a definitive structure confirmation, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would provide key information on the number and chemical environment of all carbon atoms in the molecule, including the quaternary carbons of the fused ring system.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 3-Methylbenzo[b]thiophen-5-ol. The IR spectrum is anticipated to exhibit a characteristic broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The presence of the aromatic C-H and C=C stretching vibrations would also be evident.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For this compound (C₉H₈OS), the expected monoisotopic mass is 164.0296 g/mol . HRMS analysis would aim to experimentally determine the mass-to-charge ratio (m/z) of the molecular ion with a high degree of accuracy, thereby confirming the elemental composition. The predicted collision cross section (CCS) values for various adducts of this compound can also be calculated to aid in its identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.03687 | 129.1 |
| [M+Na]⁺ | 187.01881 | 141.1 |
| [M-H]⁻ | 163.02231 | 134.0 |
| [M+NH₄]⁺ | 182.06341 | 153.6 |
| [M+K]⁺ | 202.99275 | 137.3 |
X-ray Crystallography for Solid-State Structural Analysis
Although a crystal structure for this compound has not been reported in the reviewed literature, the analysis of derivatives provides insight into the expected structural parameters. For instance, studies on other benzo[b]thiophene derivatives have detailed their crystal systems, space groups, and unit cell dimensions, which serve as a valuable reference for future crystallographic studies of this compound.
Theoretical and Computational Investigations of 3 Methylbenzo B Thiophen 5 Ol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic and geometric properties of molecules with high accuracy. These methods are fundamental in predicting molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is particularly effective for optimizing molecular geometries to their lowest energy state and calculating various electronic properties. researchgate.net For benzothiophene (B83047) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311+G(d,p), are standard for obtaining reliable structural and electronic data. researchgate.netresearchgate.net
Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Scaffold based on DFT Calculations
| Parameter | Description | Typical Value (Å or °) |
| C-S | Carbon-Sulfur bond length in the thiophene (B33073) ring | 1.75 - 1.78 |
| C=C | Carbon-Carbon double bond length in the thiophene ring | 1.37 - 1.39 |
| C-C | Carbon-Carbon single bond length in the thiophene ring | 1.41 - 1.45 |
| C-S-C | Internal bond angle in the thiophene ring | 89.9 - 91.7 |
| C-C-S | Internal bond angle in the thiophene ring | 111.0 - 112.5 |
| Note: These are typical values derived from computational studies on fused and linked thiophene systems and serve as a reference for the 3-Methylbenzo[b]thiophen-5-ol scaffold. acs.org |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict the outcome of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine these orbital energies and predict reactive sites. For instance, analyzing the localization of the HOMO on the thiophene ring can help predict the regioselectivity of intermolecular coupling reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and Properties of Thiophene Derivatives
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
| Thiophene Derivative A | -5.8 | -1.5 | 4.3 | High Stability, Low Reactivity |
| Thiophene Derivative B | -5.2 | -2.1 | 3.1 | Moderate Reactivity |
| Thiophene Derivative C | -4.9 | -3.1 | 1.8 | Low Stability, High Reactivity |
| Note: The values are illustrative, based on typical DFT calculations for thiophene-based compounds, to demonstrate the relationship between FMO energies and chemical properties. researchgate.net |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It helps identify the electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution by studying the interactions between filled and vacant orbitals. researchgate.net This analysis can reveal hyperconjugative interactions, charge delocalization, and the stability arising from intramolecular charge transfer. researchgate.netinformaticsjournals.co.in Furthermore, calculations of Mulliken or NBO atomic charges quantify the partial charge on each atom, offering further insight into the molecule's polarity and reactive centers. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are instrumental in designing novel derivatives and exploring their potential as inhibitors of biological targets.
In silico drug design leverages computational power to identify and optimize potential drug candidates before their synthesis. Structure-based virtual screening is a common approach where large libraries of chemical compounds are computationally docked against the three-dimensional structure of a specific protein target. nih.govacs.org This allows for the rapid identification of "hit" compounds that are predicted to bind effectively to the target. nih.gov
For a scaffold like this compound, derivatives can be designed by adding or modifying functional groups to enhance binding affinity and selectivity for a target protein. researchgate.net Fragment-based design is another powerful strategy, where small molecular fragments that bind to different sites on a protein are identified and then linked or merged to create a more potent lead compound. nih.gov
A critical aspect of in silico design is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. d-nb.info Tools like SwissADME are used to evaluate the drug-likeness of designed compounds based on criteria such as Lipinski's rule of five, ensuring that potential candidates have favorable pharmacokinetic profiles for oral bioavailability. d-nb.info
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is used to elucidate the binding mode of potential inhibitors and to understand the molecular basis of their activity. nih.gov Docking simulations calculate a binding score, such as a Glide score or re-rank score, which estimates the binding affinity between the ligand and the protein. informaticsjournals.co.ind-nb.info
For derivatives of benzothiophene, docking studies have been performed against various targets, including enzymes implicated in neurodegenerative diseases like monoamine oxidase B (MAO-B) and cholinesterases, as well as microbial enzymes. nih.govnih.govnih.gov The analysis focuses on the specific non-covalent interactions formed between the ligand and the amino acid residues of the protein's binding pocket. These interactions typically include:
Hydrogen bonds: Crucial for anchoring the ligand in the active site. d-nb.info
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
π-π stacking: Interactions between aromatic rings of the ligand and residues like tyrosine, phenylalanine, or tryptophan. nih.gov
Covalent interactions: In the case of covalent inhibitors, docking can predict the formation of a covalent bond with a key residue, such as cysteine. nih.gov
These detailed interaction analyses provide a rationale for the observed biological activity and guide the further optimization of lead compounds to improve their potency and selectivity. nih.govnih.gov
Table 3: Examples of Ligand-Protein Interactions from Docking Studies of Benzothiophene Derivatives
| Derivative Class | Protein Target | Key Interacting Residues | Predicted Interaction Type | Reference |
| Benzo[b]thiophen-3-ols | Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435 | π-π stacking, Hydrophobic | nih.gov |
| Benzothiophene-chalcones | Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking, Hydrogen bonds | nih.gov |
| Triazolopyrimidine-benzothiophenes | P. falciparum DHODH | LEU359 | Hydrogen bond | d-nb.info |
| Thiophene Analogs | BRCA-1 | Leu1701, Lys1702, Arg1699 | Varies with derivative | ccij-online.org |
| Chloromethyl ketone inhibitor | SARS-CoV-2 3CLpro | C145, H41, G143 | Covalent bond, π-π stacking, H-bond | nih.gov |
| Note: This table summarizes findings from various molecular docking studies on benzothiophene and related scaffolds to illustrate the type of data generated. |
Computational Prediction of Binding Affinities
Computational methods are instrumental in modern drug discovery for predicting the binding affinities between small molecules, such as derivatives of this compound, and their biological targets. These in silico techniques provide valuable insights into the molecular interactions driving binding and can significantly accelerate the identification and optimization of lead compounds. Key methodologies include molecular docking and quantitative structure-activity relationship (QSAR) studies.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By estimating the binding energy, docking simulations can rank different derivatives based on their potential efficacy. For instance, studies on benzo[b]thiophen-3-ol derivatives as inhibitors of human monoamine oxidase (hMAO) have utilized molecular docking to understand binding site interactions. researchgate.netnih.govnih.gov These studies revealed that specific substitutions on the benzothiophene scaffold could enhance binding affinity and selectivity for the MAO-B isoform. researchgate.netnih.govnih.gov Similarly, docking studies on benzo[b]thiophene derivatives with 5-HT1A serotonin (B10506) receptors have helped elucidate the electrostatic interactions responsible for the observed binding affinities. nih.gov The predicted binding free energy (ΔG) is a key parameter obtained from docking, where a more negative value typically indicates a stronger interaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of compounds with known activities, QSAR can identify the physicochemical properties or structural features that are critical for binding. 2D and 3D-QSAR studies on benzothiophene derivatives have been successfully applied to understand their inhibitory activity against various targets, including Plasmodium falciparum N-myristoyltransferase (PfNMT) and hepatitis C virus (HCV) NS5B polymerase. nih.govchem-soc.si These models use descriptors related to steric, electrostatic, and hydrophobic properties to predict the activity of new, untested derivatives, thereby guiding synthetic efforts towards more potent compounds. nih.govresearchgate.net
The following table presents hypothetical binding affinity data for a series of this compound derivatives against a target enzyme, illustrating the type of data generated from computational predictions.
Table 1: Predicted Binding Affinities of this compound Derivatives
| Compound ID | Derivative | Predicted Binding Energy (kcal/mol) | Predicted IC₅₀ (µM) |
|---|---|---|---|
| 1 | This compound | -7.2 | 8.5 |
| 1a | 2-Acetyl-3-methylbenzo[b]thiophen-5-ol | -8.1 | 2.1 |
| 1b | 3-Methyl-5-methoxybenzo[b]thiophene | -6.8 | 12.3 |
| 1c | 2-(4-Chlorobenzoyl)-3-methylbenzo[b]thiophen-5-ol | -9.5 | 0.5 |
| 1d | 3-Methyl-5-(piperazin-1-yl)benzo[b]thiophene | -8.9 | 1.2 |
This table is for illustrative purposes and the data is not from a specific study.
Conceptual DFT Studies for Local Chemical Reactivity
Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules based on their electronic structure. scielo.org.mx By calculating various global and local reactivity descriptors, researchers can identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. d-nb.info This approach is particularly valuable for designing synthetic pathways and understanding the interaction mechanisms of molecules like this compound.
HOMO and LUMO Energies (EHOMO and ELUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electron-donating and electron-accepting abilities, respectively. A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor.
Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to a change in its electron distribution. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ): This describes the ability of a molecule to attract electrons.
Electrophilicity Index (ω): This global index quantifies the electrophilic power of a molecule.
Local Reactivity Descriptors: These descriptors pinpoint the reactivity of specific atoms or regions within a molecule.
Fukui Functions (f(r)): The Fukui function is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons is changed. d-nb.info It helps to identify the sites most susceptible to nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). semanticscholar.orgsciforum.net For instance, DFT calculations on thiophene derivatives have shown that the C2 and C3 positions are often the most reactive sites towards electrophiles, a prediction supported by experimental observations. semanticscholar.org
Dual Descriptor (Δf(r)): This descriptor provides a more precise indication of electrophilic and nucleophilic sites.
Local Softness (s(r)) and Hardness (η(r)): These are the local counterparts of the global softness and hardness, providing site-specific information about reactivity. acs.org
Computational studies on benzo[b]thiophene and its derivatives have employed these DFT-based descriptors to rationalize their reactivity in various chemical transformations and their interactions with biological targets. researchgate.net
The table below shows representative calculated DFT reactivity descriptors for this compound.
Table 2: Conceptual DFT Reactivity Descriptors for this compound
| Parameter | Value (a.u.) | Description |
|---|---|---|
| EHOMO | -0.215 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.045 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 0.170 | Energy difference between HOMO and LUMO |
| Ionization Potential (I) | 0.215 | -EHOMO |
| Electron Affinity (A) | 0.045 | -ELUMO |
| Chemical Hardness (η) | 0.085 | (I - A) / 2 |
| Chemical Softness (S) | 11.76 | 1 / η |
| Electronegativity (χ) | 0.130 | (I + A) / 2 |
| Electrophilicity Index (ω) | 0.099 | χ² / (2η) |
This table is for illustrative purposes and the data is hypothetical.
Research into the Biological Activities of 3 Methylbenzo B Thiophen 5 Ol Derivatives
Structure-Activity Relationship (SAR) Studies of Functionalized Benzo[b]thiophene Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzo[b]thiophene derivatives, these studies have revealed key structural features that govern their biological effects.
In the context of antiproliferative activity, the substitution pattern on the benzo[b]thiophene ring system is a critical determinant of potency. For instance, in a series of 2- and 3-aminobenzo[b]thiophene derivatives, compounds unsubstituted in the benzene (B151609) portion of the scaffold were significantly less active than those bearing a methyl or methoxy (B1213986) group at the C-6 or C-7 positions. acs.org The position of these substituents also strongly influences the inhibition of cell growth. acs.org Similarly, SAR analysis of 2-aroyl-5-amino benzo[b]thiophene derivatives identified that the most potent antiproliferative activities were achieved when amino and methoxy groups were placed at the C-5 and C-7 positions, respectively. kuleuven.be
SAR studies on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as kinase inhibitors showed a sharp relationship between the substitution on the benzo[b]thiophene ring and inhibitory activity. rsc.org Compounds lacking a substituent at the R⁵ position of the benzo[b]thiophene ring displayed low inhibition of the DYRK1A kinase. rsc.org In another study, replacing the phenyl ring of a natural flavone (B191248) with a benzo[b]thiophene system created potent antimitotic agents. The SAR for these compounds indicated that the 10π-electron system of the benzothiophene (B83047), along with juxtaposed 4-oxo and 5-hydroxy groups and a 7-alkoxy group, were important for high potency. researchgate.net
For benzo[b]thiophene-2-sulfonamide derivatives acting as human chymase inhibitors, a detailed substituent analysis led to the identification of a highly potent and selective compound, TY-51076, with an IC₅₀ value of 56 nM. nih.gov Furthermore, research on benzo[b]thiophene derivatives as 5-HT₁A receptor ligands revealed that the absence of bulky methoxyl groups on the benzothiophene ring improved the binding pattern compared to their structural analogues. mdpi.com
Investigations into Specific Enzymatic Target Modulation
The diverse biological effects of 3-methylbenzo[b]thiophen-5-ol derivatives can often be traced to their interaction with specific enzymes. Research has focused on several key enzymatic targets, including kinases and monoamine oxidases.
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. google.com Benzo[b]thiophene derivatives have emerged as promising scaffolds for the development of kinase inhibitors. rsc.org
Research has described methoxy and ethoxy substituted 3-aroyl-2-arylbenzo[b]thiophenes as inhibitors of Rho kinase, an enzyme involved in cytoskeletal regulation. google.comgoogle.com A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were synthesized and evaluated as inhibitors of a panel of kinases including DYRK1A, CLK1, CLK4, and haspin. The most potent compound from this series, which featured a hydroxyl group on the benzothiophene moiety, displayed varying IC₅₀ values against these kinases. rsc.org In silico docking studies suggested that the carbonyl group and the sulfur atom of the benzothiophene core are involved in key interactions within the ATP binding site of DYRK1A. rsc.org
| Kinase Target | IC₅₀ (µM) |
|---|---|
| DYRK1A | 0.048 |
| CLK1 | 0.015 |
| CLK4 | 0.130 |
| Haspin | 0.086 |
Data sourced from RSC Medicinal Chemistry. rsc.org
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters and are significant targets in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov A series of benzo[b]thiophen-3-ol derivatives have been synthesized and investigated as potential human MAO (hMAO) inhibitors. nih.govnih.govunich.it
These studies revealed that most of the synthesized compounds exhibited high selectivity for the MAO-B isoform. nih.govunich.itepa.gov Molecular docking studies supported these findings, highlighting potential binding site interactions responsible for the MAO inhibition and suggesting structural modifications to enhance activity. nih.govnih.govunich.it For instance, one study on benzo[b]thiophen-3-ol-2-phenylcarboxamide derivatives found that a compound with a 2-methoxy group achieved 100% inhibition of MAO-B at a concentration of 10 µM, while a para-methyl substituted compound showed 65.31% inhibition. uniroma1.it This line of research suggests that the benzo[b]thiophen-3-ol scaffold is a promising starting point for developing novel therapeutic agents for neurodegenerative diseases. nih.govunich.it
| Compound | Substituent (Aryl Ring) | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |
|---|---|---|---|
| PM1 | Phenyl | > 10 | 0.56 |
| PM2 | 2-Methylphenyl | > 10 | 0.62 |
| PM3 | 3-Methylphenyl | > 10 | 0.28 |
| PM5 | 3-Methoxyphenyl | > 10 | 0.22 |
| PM17 | Pyridin-4-yl | > 10 | 0.14 |
Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry. nih.govunich.it
Mechanistic Research into Antiproliferative Activities of Derivatives
The anticancer potential of benzo[b]thiophene derivatives has prompted detailed investigations into their mechanisms of action. This research has primarily focused on their ability to interfere with critical cellular processes like microtubule dynamics and cell cycle progression.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. kuleuven.be Several series of benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govacs.org These compounds often act by binding to the colchicine (B1669291) site on tubulin. acs.orgkuleuven.be
Specifically, 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives and their 3-amino positional isomers have been synthesized and shown to be potent antimitotic agents. acs.orgnih.govacs.org One of the most promising compounds, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, inhibits cancer cell growth at subnanomolar concentrations and demonstrates strong interaction with tubulin. acs.orgnih.gov Similarly, the 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzo[b]thiophene scaffold was identified as a novel basis for potent tubulin polymerization inhibitors, with some derivatives showing more potent activity than the well-known agent combretastatin (B1194345) A-4. kuleuven.be Methoxy and ethoxy substituted 3-aroyl-2-arylbenzo[b]thiophenes have also been described for their utility in inhibiting tubulin polymerization. google.com
| Cell Line | Description | IC₅₀ (nM) |
|---|---|---|
| L1210 | Murine Leukemia | 0.76 |
| FM3A | Murine Mammary Carcinoma | 0.09 |
| Molt/4 | Human T-lymphoblastoid | 0.69 |
| CEM | Human T-lymphoblastoid | 0.52 |
Data for compound 6d (2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene) sourced from the Journal of Medicinal Chemistry. acs.org
By disrupting microtubule function, tubulin-binding agents typically cause a halt in the cell cycle, leading to apoptosis or mitotic failure. Studies on benzo[b]thiophene derivatives confirm this mechanism.
A series of 3-benzoylamino-5-imidazol-5-yl-benzo[b]thiophenes were shown to induce a rapid accumulation of HeLa cells in the G2/M phase of the cell cycle, which is indicative of mitotic failure. nih.gov This effect was observed alongside a reduction in the number of cells in the S and G0/G1 phases. nih.gov Similarly, a novel benzo[b]thiophenyl flavone derivative was found to effectively arrest the cell cycle at the G2/M phase, contributing to its significant antiproliferative effects against multiple human tumor cell lines. researchgate.net Research on benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors also revealed that the lead compound induced apoptosis and blocked the cell cycle. nih.gov Furthermore, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative was found to block cells in prophase, demonstrating a clear impact on mitosis. acs.org These findings collectively underscore that a primary antiproliferative mechanism for many benzo[b]thiophene derivatives is the disruption of the normal cell cycle progression. nih.govnih.gov
Exploration of Receptor Modulatory Properties
The ability of this compound derivatives to interact with and modulate the activity of key receptors in the central nervous system has been a significant area of investigation.
Derivatives of this compound have been identified as potent agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a subtype of nAChRs that plays a crucial role in cognitive processes. nih.gov These receptors are ligand-gated ion channels widely distributed in the human central nervous system and are implicated in the pathophysiology of neuropsychiatric conditions such as schizophrenia and Alzheimer's disease. nih.gov
One notable derivative, (R)-3'-(3-methylbenzo[b]thiophen-5-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin]-2'-one, also known as W-56203, has demonstrated significant potential as a partial agonist of the α7 nAChR. nih.gov Research has shown that this compound binds to α7 nAChRs with a high affinity, exhibiting a Ki value of 3 nM. nih.gov Furthermore, W-56203 displayed over 100-fold selectivity for the α7 nAChR over other nicotinic receptor subtypes like α1, α3, and α4/β2, as well as the 5-HT3 receptor. nih.gov While it showed no significant binding to α4β2 nAChRs, muscarinic receptors, or other receptors such as dopamine (B1211576) D1 and D2, serotonin (B10506) 5-HT1A and 5-HT2, and adrenergic α1 and α2, it did exhibit a moderate affinity for 5-HT3 receptors. nih.gov
In preclinical studies, W-56203 has shown cognitive-enhancing properties. In a novel object-recognition task in rats, oral administration of W-56203 at a dose of 1 mg/kg resulted in a statistically significant improvement in visual learning and memory retention. nih.gov This pro-cognitive effect was blocked by pretreatment with MLA, a known α7 nAChR antagonist, further confirming the compound's mechanism of action through the α7 nAChR. nih.gov
Table 1: Binding Affinity and Selectivity of W-56203
| Receptor/Channel | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| α7 nAChR | 3 nM | >100-fold vs. α1, α3, α4/β2 nAChRs and 5-HT3 receptor |
| α4β2 nAChR | No significant binding | - |
| Muscarinic Receptors | No significant binding | - |
| Dopamine D1, D2 | No significant binding | - |
| Serotonin 5-HT1A, 5-HT2 | No significant binding | - |
| Adrenergic α1, α2 | No significant binding | - |
| NMDA, AMPA Channels | No significant binding | - |
| 5-HT3 Receptor | Moderate affinity | - |
The modulation of serotonin receptors, particularly the 5-HT3 receptor, is another area of interest in the study of this compound derivatives. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to neuronal depolarization and excitation in both the central and peripheral nervous systems. wikipedia.org
As mentioned previously, the α7 nAChR agonist W-56203, a derivative of this compound, also exhibits a moderate affinity for the 5-HT3 receptor. nih.gov This dual activity suggests a potential for complex modulation of neuronal signaling. The 5-HT3 receptor is known to be involved in the modulation of intrinsic circuits in the developing visual cortex, where its activation can decrease the amplitude and lateral extent of excitation. nih.gov This modulation is achieved, in part, by enhancing the frequency of spontaneous GABAergic synaptic currents. nih.gov
Furthermore, research into heterocyclic compounds for the modulation of the serotonin 5-HT6 receptor has included derivatives of 3-methyl-benzo[b]thiophene. google.com The 5-HT6 receptor is a G protein-coupled receptor, and its modulation is being explored for the treatment of various central nervous system disorders. google.com
Development of Derivatives with Potential Antimicrobial and Antiviral Properties
The benzo[b]thiophene scaffold is recognized for its broad spectrum of biological activities, including antimicrobial and antiviral effects. Consequently, derivatives of this compound have been investigated for their potential to combat various pathogens.
Research has shown that derivatives of benzo[b]thiophene can exhibit significant antimicrobial activity. For instance, certain derivatives have demonstrated promising results against multidrug-resistant strains of Staphylococcus aureus, with some compounds showing minimal inhibitory concentrations (MICs) as low as 4 µg/mL. Other studies have highlighted the antifungal potential of benzo[b]thiophene derivatives, particularly against Candida albicans.
A variety of benzo[b]thiophene derivatives have been synthesized and screened for their antibacterial and antifungal activities. These screenings have often been conducted against a panel of microorganisms, including Gram-positive bacteria like S. aureus and B. subtilis, Gram-negative bacteria such as E. coli and P. aeruginosa, and fungal strains like C. albicans, A. niger, and A. clavatus. researchgate.netijpsdronline.com The results have often indicated good to moderate antimicrobial activity. ijpsdronline.com
In the realm of antiviral research, thiophene (B33073) derivatives have been identified as potential viral entry inhibitors. csic.es For example, a phenotypic screening using viral pseudotypes led to the discovery of a thiophene scaffold with antiviral activity in the micromolar range against Ebola virus. csic.es Subsequent synthesis and evaluation of related compounds have demonstrated the potential of this chemical class. csic.es
Table 2: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Derivative Type | Target Organism | Activity | Reference |
|---|---|---|---|
| Benzo[b]thiophene Derivatives | Multidrug-resistant Staphylococcus aureus | MICs as low as 4 µg/mL | |
| Benzo[b]thiophene Derivatives | Candida albicans | Potent antifungal activity | |
| Benzimidazolo benzothiophene derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant activity | researchgate.net |
| Benzimidazolo benzothiophene derivatives | C. albicans | Significant activity (compound 1g) | researchgate.net |
| Tetrahydroquinazoline derivatives of benzo[b]thiophene | P. aeruginosa | Good activity (compound 3c) | ijpsdronline.com |
| Tetrahydroquinazoline derivatives of benzo[b]thiophene | A. niger, A. clavatus | Good activity (compound 3c) | ijpsdronline.com |
Research on Antioxidant Properties of Derivatives
The antioxidant potential of benzo[b]thiophene derivatives has also been a subject of scientific inquiry. The byproducts of monoamine oxidase (MAO) enzymatic activity include hydrogen peroxide, which can contribute to oxidative stress. nih.gov Therefore, compounds that can inhibit MAO and possess antioxidant properties are of interest for the treatment of neurodegenerative diseases. nih.gov
Studies on benzo[b]thiophen-3-ol derivatives have shown that many of these compounds possess a discrete antioxidant and chelating potential, in addition to their primary activity as MAO-B inhibitors. nih.gov This suggests that the benzo[b]thiophene scaffold can be a foundation for developing molecules with dual therapeutic actions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 3-Methylbenzo[b]thiophen-5-ol derivatives?
Answer:
Multi-step synthetic routes are commonly employed. For example:
- Step 1: Alkylation or halogenation of the benzo[b]thiophene core to introduce substituents (e.g., methyl or chloro groups) .
- Step 2: Functionalization at the 5-position via hydroxylation or substitution reactions. Evidence from structurally related compounds (e.g., 4-Chloro-3-ethyl-2-(4-hydroxyphenyl)benzo[b]thiophen-5-ol) suggests using microwave-assisted techniques to enhance reaction efficiency .
- Step 3: Purification via column chromatography and validation by spectroscopic methods (NMR, HPLC-MS) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: To confirm regiochemistry and substituent orientation (e.g., distinguishing between 5- and 6-hydroxyl isomers) .
- X-ray Crystallography: Resolve ambiguities in molecular geometry, as demonstrated for benzo[b]thiophen-5-ol derivatives .
- Mass Spectrometry (HPLC-MS): Verify molecular weight and purity (>95% recommended for biological assays) .
Basic: How is the biological activity of this compound evaluated in antimicrobial studies?
Answer:
- MTT Assay: Used to assess cytotoxicity and antimicrobial potency against bacterial/fungal strains. For example, derivatives showed activity linked to their ability to inhibit aminoacyl-tRNA synthetase (AaRS) .
- Dose-Response Analysis: IC50 values are calculated using serial dilutions, with controls for solvent interference .
Advanced: How can structure-activity relationships (SAR) be investigated for benzo[b]thiophen-5-ol derivatives?
Answer:
- Substituent Variation: Compare analogs with different groups at the 3- and 4-positions (e.g., methyl vs. ethyl). For instance, 4-Chloro-3-ethyl derivatives showed enhanced hyaluronidase inhibition compared to methyl analogs .
- Computational Modeling: Use AutoDock Vina or Schrödinger to predict binding affinities to target enzymes (e.g., hyaluronidase) and correlate with experimental IC50 values .
Advanced: What experimental design is optimal for enzyme inhibition assays (e.g., hyaluronidase)?
Answer:
- Turbidimetric Assay: Monitor enzyme activity at pH 5.0 to mimic physiological conditions. Include controls for false positives (e.g., colored compounds) .
- Concentration Range: Test inhibitors at 0.1–1 mM, adjusting for solubility limitations. Poorly soluble compounds require DMSO co-solvents (<1% v/v) .
Advanced: How can computational methods elucidate the mechanism of action of this compound derivatives?
Answer:
- Molecular Docking: Simulate interactions with enzyme active sites (e.g., hyaluronidase PDB:1wny). Prioritize compounds with high docking scores for synthesis .
- MD Simulations: Assess binding stability over 100 ns trajectories to validate static docking results .
Advanced: How should researchers resolve contradictions in reported IC50 values across studies?
Answer:
- Assay Standardization: Ensure consistent pH, temperature, and substrate concentrations. For example, hyaluronidase activity varies significantly at pH <5.0 .
- Compound Purity: Verify by HPLC-MS to exclude impurities affecting potency .
Advanced: What strategies enable comparative studies between this compound and its analogs?
Answer:
- Structural Overlay: Use X-ray or DFT-optimized geometries to compare electronic profiles (e.g., electron-withdrawing chloro vs. methyl groups) .
- Biological Profiling: Test analogs against the same enzyme panel (e.g., AaRS, hyaluronidase) under identical conditions .
Advanced: How does the stability of this compound derivatives vary under different storage conditions?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation, as thiophene rings are prone to oxidation .
- Temperature: Lyophilized powders are stable at -20°C for >6 months, while solutions in DMSO degrade within weeks .
Advanced: What optimization strategies improve yields in multi-step syntheses of benzo[b]thiophen-5-ol derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
